N-(3-fluoro-4-methylphenyl)piperidin-4-amine N-(3-fluoro-4-methylphenyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 886506-54-3
VCID: VC8147645
InChI: InChI=1S/C12H17FN2/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3
SMILES: CC1=C(C=C(C=C1)NC2CCNCC2)F
Molecular Formula: C12H17FN2
Molecular Weight: 208.27 g/mol

N-(3-fluoro-4-methylphenyl)piperidin-4-amine

CAS No.: 886506-54-3

Cat. No.: VC8147645

Molecular Formula: C12H17FN2

Molecular Weight: 208.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-methylphenyl)piperidin-4-amine - 886506-54-3

Specification

CAS No. 886506-54-3
Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
IUPAC Name N-(3-fluoro-4-methylphenyl)piperidin-4-amine
Standard InChI InChI=1S/C12H17FN2/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3
Standard InChI Key MGILUDSYWPVAIT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2CCNCC2)F
Canonical SMILES CC1=C(C=C(C=C1)NC2CCNCC2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-fluoro-4-methylphenyl)piperidin-4-amine consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with an amine group connected to a 3-fluoro-4-methylphenyl aromatic ring. The fluorine atom at the 3-position and the methyl group at the 4-position of the phenyl ring enhance the compound’s lipophilicity and metabolic stability, which are critical for blood-brain barrier penetration and drug bioavailability.

Table 1: Structural Comparison with Related Piperidine Derivatives

Compound NameMolecular FormulaKey Structural Differences
N-(3-fluorophenyl)piperidin-4-amineC11H15FN2\text{C}_{11}\text{H}_{15}\text{FN}_2Lacks 4-methyl group on phenyl ring
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamideC14H19FN2O\text{C}_{14}\text{H}_{19}\text{FN}_2\text{O}Contains carboxamide linker
4-(3-(Piperidin-4-yl)propyl)piperidine derivativesVariablePropyl spacer between piperidine rings

Spectroscopic Characterization

While specific spectral data for N-(3-fluoro-4-methylphenyl)piperidin-4-amine are unavailable, analogous compounds are typically characterized using:

  • 1H^1\text{H} NMR: Peaks between δ 2.5–3.5 ppm for piperidine protons and δ 6.5–7.5 ppm for aromatic protons .

  • IR Spectroscopy: Stretching vibrations at 3300 cm1^{-1} (N-H) and 1250 cm1^{-1} (C-F) .

  • Mass Spectrometry: Molecular ion peaks matching the molecular weight (e.g., m/z 208 for [M+H]+^+) .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(3-fluoro-4-methylphenyl)piperidin-4-amine likely follows a reductive amination pathway, as observed in related piperidine derivatives :

  • Intermediate Preparation: 4-Aminopiperidine is reacted with 3-fluoro-4-methylbenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Purification: Column chromatography using silica gel and a hexane/ethyl acetate gradient .

  • Yield Optimization: Adjusting stoichiometric ratios and reaction temperatures (typically 60–80°C) .

Analytical Validation

Key quality control steps include:

  • HPLC Purity: >95% purity confirmed via reverse-phase C18 columns .

  • Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

PropertyValue/RangeBasis of Estimation
LogP (Lipophilicity)2.8–3.2Comparative analysis with
Plasma Protein Binding85–90%Analogous fluorinated piperidines
Half-Life4–6 hoursRodent pharmacokinetic studies

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a kinase inhibitor in tyrosine kinase-driven cancers (e.g., chronic myeloid leukemia) .

  • Neurology: Modulation of monoamine transporters for treating depression or anxiety .

Research Challenges

  • Synthetic Complexity: Steric hindrance from the 4-methyl group may reduce reaction yields .

  • Metabolic Stability: Fluorine substitution mitigates hepatic degradation, but in vivo studies are needed.

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